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Introduction
Bofutrelvir (also known as FB2001) is a potent, peptidomimetic inhibitor of the SARS-CoV-2

main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1] By covalently binding

to the catalytic cysteine residue (Cys145) in the Mpro active site, Bofutrelvir blocks the

proteolytic processing of viral polyproteins, thereby halting the viral life cycle.[1] This technical

guide provides a comprehensive overview of the available pharmacokinetic (PK) and

pharmacodynamic (PD) data for Bofutrelvir, intended to inform further research and

development.

Pharmacodynamics: The In Vitro and In Vivo
Antiviral Profile
Bofutrelvir has demonstrated potent in vitro activity against SARS-CoV-2 and its variants. Its

inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) against the

Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral

assays.

In Vitro Efficacy
Bofutrelvir exhibits robust inhibition of the wild-type SARS-CoV-2 Mpro and retains activity

against various mutations. However, its efficacy can be reduced by certain mutations in the
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Mpro active site.[2]

Parameter Value
SARS-CoV-2
Variant/Mpro
Mutant

Reference

IC50 53 nM Wild-Type Mpro [3]

>100 µM E166N Mutant Mpro

1.889 µM E166R Mutant Mpro

>100 µM H163A Mutant Mpro

2.740 µM E166V Mutant Mpro

24.090 µM S144A Mutant Mpro

EC50 0.53 µM
Wild-Type SARS-CoV-

2
[3]

0.42 µM
SARS-CoV-2

(Original)
[3]

0.39 µM Alpha (B.1.1.7) [3]

0.28 µM Beta (B.1.351) [3]

0.27 µM Delta (B.1.617.2) [3]

0.26 µM Omicron (B.1.1.529) [3]

In Vivo Efficacy
Preclinical studies in K18-hACE2 transgenic mice, a model for COVID-19, have demonstrated

the in vivo antiviral efficacy of Bofutrelvir. Administration of Bofutrelvir resulted in a

significant, dose-dependent reduction in viral loads in both the lungs and the brain.[3]
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Animal Model Dosing Regimen Key Findings Reference

K18-hACE2 Mice
100 and 200 mg/kg,

intraperitoneally

Dose-dependent

reduction in lung and

brain viral titers

against the Delta

variant.

[3]

Pharmacokinetics: Absorption, Distribution, and
Preliminary Human Data
Detailed pharmacokinetic parameters for Bofutrelvir in preclinical species and humans are not

extensively available in the public domain. However, early clinical and preclinical data provide

some initial insights.

Preclinical Pharmacokinetics
Studies in rats and dogs have indicated that inhaled Bofutrelvir leads to significantly higher

drug exposure in the respiratory tract and lungs compared to plasma. This suggests a potential

advantage for treating respiratory viral infections.

Note: Specific quantitative data on half-life, clearance, and volume of distribution from these

preclinical studies are not publicly available.

Human Pharmacokinetics
A Phase 1 clinical trial (NCT04766931) has evaluated the safety, tolerability, and

pharmacokinetics of Bofutrelvir in healthy subjects.[4] While the full results are not yet

published, a physiologically based pharmacokinetic (PBPK) model has been developed to

predict human lung concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/bofutrelvir.html
https://www.benchchem.com/product/b3025823?utm_src=pdf-body
https://www.benchchem.com/product/b3025823?utm_src=pdf-body
https://www.benchchem.com/product/b3025823?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT04766931
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Dosing Regimen Data Source

Observed Plasma

Ctrough ss
0.163 µg/mL

200 mg twice a day

for 5 days
PBPK Model[5]

Predicted Lung

Ctrough ss
2.5 µg/mL

200 mg twice a day

for 5 days
PBPK Model[5]

These predicted lung concentrations are significantly higher than the in vitro EC50 values for

various SARS-CoV-2 variants, suggesting that therapeutic concentrations can be achieved at

the site of infection.[5]

Experimental Protocols
In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-
based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to

determine the IC50 of Bofutrelvir against SARS-CoV-2 Mpro.

Materials:

Recombinant SARS-CoV-2 Mpro

FRET substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

Bofutrelvir (serial dilutions)

384-well black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of Bofutrelvir in assay buffer.
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Add a defined concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.

Add the Bofutrelvir dilutions to the wells containing the Mpro enzyme and incubate for a

specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the FRET substrate to each well.

Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time.

Calculate the rate of reaction for each Bofutrelvir concentration.

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable

dose-response curve to determine the IC50 value.

Preparation

Assay Plate Data Analysis

Serial Dilutions of Bofutrelvir

Incubate Mpro + Bofutrelvir

Mpro Solution

Add FRET Substrate Measure Fluorescence Calculate IC50

Click to download full resolution via product page

FRET-based Mpro Inhibition Assay Workflow.

In Vivo Antiviral Efficacy in K18-hACE2 Mice
This protocol provides a general framework for evaluating the in vivo efficacy of Bofutrelvir.

Animal Model:

K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible

to SARS-CoV-2 infection.

Procedure:
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Acclimatization: Acclimatize mice to the housing conditions for at least 7 days.

Infection: Anesthetize the mice and intranasally inoculate with a standardized dose of a

SARS-CoV-2 variant (e.g., Delta).

Treatment: Administer Bofutrelvir or a vehicle control at predetermined doses and

schedules (e.g., intraperitoneally, once or twice daily).

Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, changes

in activity, and respiratory distress.

Viral Load Quantification: At selected time points post-infection, euthanize a subset of mice

and harvest tissues (lungs, brain). Quantify the viral load in the tissues using quantitative

reverse transcription PCR (qRT-PCR) or a plaque assay.

Data Analysis: Compare the viral loads and clinical outcomes between the Bofutrelvir-
treated and vehicle-treated groups to determine the antiviral efficacy.
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K18-hACE2 Mice

Intranasal SARS-CoV-2 Infection

Bofutrelvir Treatment Vehicle Control

Daily Monitoring (Weight, Clinical Signs)

Euthanasia & Tissue Harvest

Viral Load Quantification (qRT-PCR, Plaque Assay)

Data Analysis & Efficacy Determination

Click to download full resolution via product page

In Vivo Efficacy Study Workflow.

Mechanism of Action: Covalent Inhibition of the
Main Protease
Bofutrelvir's mechanism of action involves the covalent inhibition of the SARS-CoV-2 main

protease (Mpro). Mpro is a cysteine protease that is essential for the cleavage of viral
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polyproteins into functional non-structural proteins (nsps), which are required for viral

replication and transcription.

The key steps in the mechanism are:

Binding: Bofutrelvir, a peptidomimetic compound, binds to the active site of Mpro.

Covalent Bond Formation: The aldehyde warhead of Bofutrelvir forms a covalent bond with

the catalytic cysteine residue (Cys145) in the Mpro active site.

Inhibition: This irreversible binding inactivates the enzyme, preventing it from cleaving the

viral polyproteins.

Disruption of Viral Replication: The inhibition of polyprotein processing halts the formation of

the viral replication-transcription complex, thereby stopping viral replication.

SARS-CoV-2 Replication Cycle

Viral Polyprotein Main Protease (Mpro)Cleavage by Functional Non-Structural Proteins (nsps) Viral Replication & Transcription

Bofutrelvir Inhibition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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